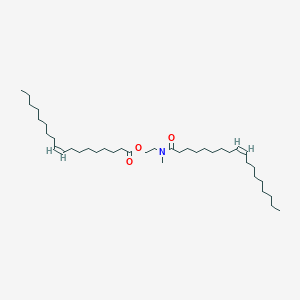
N-methyl-N-(2-oleoyloxyethyl)oleamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-oleoyloxyethyl)oleamide is a chemical compound known for its unique structure and properties It is an amide derivative of oleic acid, featuring a long hydrocarbon chain with a double bond, making it a fatty acid amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-oleoyloxyethyl)oleamide typically involves the reaction of oleic acid with N-methyl-N-(2-hydroxyethyl)amine. The reaction is catalyzed by an acid catalyst, such as orthophosphoric acid, and is carried out at elevated temperatures, around 140°C . The process involves the formation of an ester intermediate, which then undergoes amidation to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(2-oleoyloxyethyl)oleamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond in the oleic acid moiety to a single bond, altering the compound’s physical and chemical properties.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amides with different functional groups
Applications De Recherche Scientifique
N-methyl-N-(2-oleoyloxyethyl)oleamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid amides in various chemical reactions and processes.
Biology: This compound is investigated for its potential biological activities, including its role in cell signaling and membrane dynamics.
Industry: It is used in the formulation of lubricants, surfactants, and other industrial products due to its unique physicochemical properties.
Mécanisme D'action
The mechanism of action of N-methyl-N-(2-oleoyloxyethyl)oleamide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, including cannabinoid receptors and fatty acid amide hydrolase (FAAH) . These interactions can influence cellular processes such as signal transduction, membrane fluidity, and neurotransmission, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methyl-N-(2-oleoyloxyethyl)oleamide include:
N-oleoylethanolamine: Another fatty acid amide with similar structural features but different biological activities.
N-palmitoylethanolamine: Known for its anti-inflammatory and neuroprotective properties.
Anandamide: An endocannabinoid with significant roles in the nervous system.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Its ability to interact with multiple molecular targets and modulate various pathways sets it apart from other similar compounds, making it a valuable subject of scientific research and industrial applications.
Propriétés
Numéro CAS |
54479-55-9 |
|---|---|
Formule moléculaire |
C39H73NO3 |
Poids moléculaire |
604.0 g/mol |
Nom IUPAC |
2-[methyl-[(Z)-octadec-9-enoyl]amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(41)40(3)36-37-43-39(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21H,4-17,22-37H2,1-3H3/b20-18-,21-19- |
Clé InChI |
FJPBUHJLFXXTPB-AUYXYSRISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCOC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


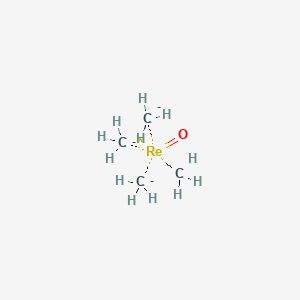
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
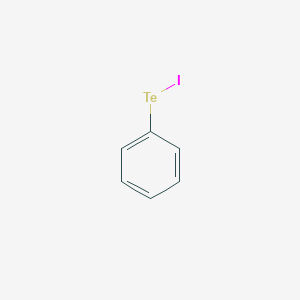


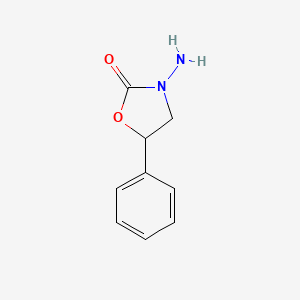

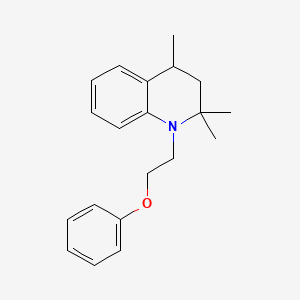
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
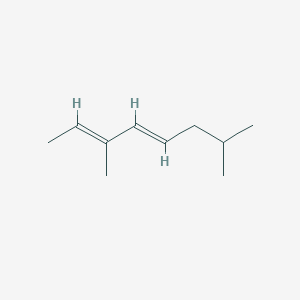
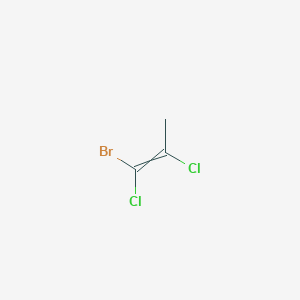
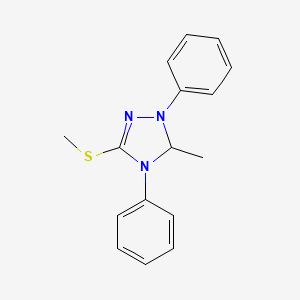
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
